molecular formula C19H29N3O4 B1400652 tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate CAS No. 1197815-67-0

tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate

Cat. No. B1400652
M. Wt: 363.5 g/mol
InChI Key: STYHVZAIQGWLLX-UHFFFAOYSA-N
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Description

Tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : This compound is utilized in the synthesis of acetyl-CoA carboxylase inhibitors. Key steps include regioselective pyrazole alkylation and a Curtius rearrangement for installing the hindered amine via a stable and isolable isocyanate, culminating in a Parham-type cyclization to furnish the desired spirolactam (Huard et al., 2012).

  • Synthesis of Novel Pyrazole Derivatives : The compound serves as an intermediate in the synthesis of biologically active compounds like crizotinib, through a three-step synthesis process from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

  • Molecular Structure Analysis : The compound's reaction with other chemicals leads to different molecular structures, which are studied through methods like X-ray crystallography, elucidating important structural details (Richter et al., 2009).

Green Chemistry and Synthesis

  • Green Synthesis Methods : It is used in green chemistry, specifically in the synthesis of pyrano[3,2-c]pyridine derivatives, utilizing ionic liquids as green media. This method demonstrates an environmentally friendly approach to chemical synthesis (张梅梅 et al., 2013).

Chemical Modification and Derivatives

  • Production of Derivatives : The compound is foundational in creating various derivatives that have unique molecular structures and potential applications in medicinal chemistry, such as in the synthesis of nociceptin antagonists (Jona et al., 2009).

  • Fluoroalkyl-Substituted Pyrazole Derivatives : It is used in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, highlighting its versatility in the modification of chemical structures for potential drug development (Iminov et al., 2015).

properties

IUPAC Name

tert-butyl 2-tert-butyl-7-oxospiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-17(2,3)22-12-14-15(20-22)13(23)11-19(25-14)7-9-21(10-8-19)16(24)26-18(4,5)6/h12H,7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYHVZAIQGWLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C2C(=N1)C(=O)CC3(O2)CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735880
Record name tert-Butyl 2'-tert-butyl-7'-oxo-6',7'-dihydro-1H,2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate

CAS RN

1197815-67-0
Record name 1,1-Dimethylethyl 2′-(1,1-dimethylethyl)-6′,7′-dihydro-7′-oxospiro[piperidine-4,5′(2′H)-pyrano[3,2-c]pyrazole]-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197815-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2'-tert-butyl-7'-oxo-6',7'-dihydro-1H,2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 200 L reactor was charged: water (72 L) and (1,1-dimethylethyl)hydrazine monohydrochloride (13.4 kg, 108 moles). Solution was agitated for 15 minutes at 23° C. (until all solids dissolved), then 2-oxo-propanal (14.8 kg, 82.1 moles) was added and held for a minimum of 4 hours. Reaction solution was extracted 2×'s MTBE (54 L). The combined organic layers were washed 2×'s 1N NaOH (32 L), 1× water (32 L), and concentrated (220 mmHg, 30° C.) to a minimum stirring volume. To the concentrate was added: water (72 L), Ethanedial (glyoxaldehyde) (27.3 kg, 188 moles) and heated reaction to 95° C., allowing residue MTBE to distill off in order to reach desired temperature. After 1.5 hours, mixture cooled to ambient temperature (over 1 hour) and was extracted 2×'s MTBE (54 L). The combined organic layers were washed 2×'s 1N NaOH (34 L). The combined aqueous layers was cooled to 5° C., acidified to pH 3 with HCl 33-40 wt/wt % in water (6 L), then extracted 2×'s MTBE (54 L). The combined organic layers were washed with water (36 L) and concentrated (200 mmHg, 30° C.) to a minimal stirring volume. To the concentrate was added: methanol (109 L), N—BOC-4-piperidone (16.7 kg, 84 moles), and pyrrolidine (1.4 L, 16 moles). Reaction was heated to 68° C. for 24 hours, cooled to 50° C., and pulled vacuum to distill to a minimum stirring volume. Removed vacuum and added ethyl acetate (45 L), distilled (atmospheric pressure) to a low stirring volume, then added MTBE (72 L). Returned solution to a gentle reflux, then added n-heptane (82 L), over 30 minutes, while cooling to ambient temperature over 3 hours. Filtered the solids through a Nutsche Filter, washed with 1:1.1 MTBE/n-heptane (50 L), and dried under vacuum at 50° C. for 12 h. Isolated 10.0 kg (27.5 moles, 33% overall) of tert-butyl 2′-tert-butyl-7′-oxo-6′,7′-dihydro-2′H-spiro[piperidine-4,5′-pyrano[3,2-c]pyrazole]-1-carboxylate as a white crystalline solid.
Quantity
13.4 kg
Type
reactant
Reaction Step One
Quantity
14.8 kg
Type
reactant
Reaction Step Two
Quantity
16.7 kg
Type
reactant
Reaction Step Three
Quantity
1.4 L
Type
reactant
Reaction Step Four
Quantity
109 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
27.3 kg
Type
reactant
Reaction Step Seven
Name
Quantity
72 L
Type
solvent
Reaction Step Seven
Name
Quantity
72 L
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate

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